8-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide
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Description
8-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.523. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : Studies have demonstrated the synthesis of novel compounds with potential biological activities. For example, the synthesis of various heterocyclic derivatives, including those derived from visnaginone and khellinone, has shown significant anti-inflammatory and analgesic properties (A. Abu‐Hashem et al., 2020). These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2), highlighting their therapeutic potential in managing pain and inflammation.
Antimicrobial and Antiproliferative Effects : Another study focused on the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, revealing that these compounds exhibit a range of antimicrobial activities (N. Patel & S. D. Patel, 2010). This suggests potential applications in combating bacterial infections. Additionally, compounds with chromene and quinoline moieties have been synthesized and showed significant anti-proliferative activities, indicating potential uses in cancer therapy (I. Parveen et al., 2017).
Application in Alzheimer's Disease
- Alzheimer's Disease Research : Compounds similar in structure have been investigated for their role in Alzheimer's disease. For instance, chromenones linked to a 1,2,3-triazole ring system were synthesized and evaluated for their anti-cholinesterase activity. Among these, certain derivatives demonstrated good anti-acetylcholinesterase activity and neuroprotective effects against oxidative stress-induced cell death, suggesting a potential therapeutic application in Alzheimer's disease management (Mina Saeedi et al., 2017).
Synthesis Techniques and Chemical Transformations
Advanced Synthesis Methods : Research on palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has led to the development of various tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These methods demonstrate the versatility in synthesizing complex molecules, which could be applied to the development of pharmacologically active compounds (A. Bacchi et al., 2005).
Chemical Transformations : The study of chemical transformations under nucleophilic conditions has opened new pathways for synthesizing diverse heterocyclic systems. These transformations involve reactions with nucleophilic reagents leading to unexpected products with potential biological applications (M. Ibrahim & N. M. El-Gohary, 2016).
Properties
IUPAC Name |
8-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-15-26-20-8-4-3-7-18(20)23(27-15)29-12-10-17(11-13-29)28-24(30)19-14-16-6-5-9-21(32-2)22(16)33-25(19)31/h5-6,9,14,17H,3-4,7-8,10-13H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUAKBXWTRHOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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